Diethyl fluorophosphate is an organophosphorus compound with the molecular formula . This colorless liquid is notable for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial for nerve function. Due to these properties, diethyl fluorophosphate has been used in various applications, including chemical warfare and scientific research. Its structure includes a phosphorus atom bonded to two ethyl groups and a fluorine atom, which contributes to its reactivity and biological activity.
Diethyl fluorophosphate is primarily known for its role as a potent inhibitor of acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. Such activity makes it a valuable tool in neurobiology for studying enzyme kinetics and understanding the mechanisms of nerve agents. Additionally, its effects on the nervous system have implications for developing antidotes against organophosphate poisoning .
The synthesis of diethyl fluorophosphate can be achieved through several methods:
Diethyl fluorophosphate has a broad range of applications:
Research on diethyl fluorophosphate includes various interaction studies that focus on its effects on biological systems. These studies often investigate:
Diethyl fluorophosphate shares similarities with several other organophosphorus compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Dimethyl Fluorophosphate | Another potent acetylcholinesterase inhibitor; smaller size leads to different reactivity profiles. | |
| Diisopropyl Fluorophosphate | Used in medical research; exhibits similar inhibitory properties but differs in steric hindrance due to larger alkyl groups. | |
| Diethyl Fluorophosphite | Lacks the fluorine atom; serves different roles in chemical synthesis without the same level of biological activity. |
Diethyl fluorophosphate is unique due to its specific inhibitory potency against acetylcholinesterase and the nature of its interactions within biological systems, making it particularly valuable for both research and practical applications .
The synthesis of organophosphates traces its origins to the early 20th century, driven initially by agricultural demands for pesticides. Early industrial routes relied on alcoholysis of phosphorus oxychloride (POCl₃), a method that remains dominant due to its scalability and cost-effectiveness. This reaction involves the stepwise substitution of chloride ions with alkoxy groups, producing trialkyl phosphates and hydrogen chloride as a byproduct:
$$
\text{O=PCl}3 + 3 \text{ROH} \rightarrow \text{O=P(OR)}3 + 3 \text{HCl}
$$
However, secondary reactions between HCl and phosphate esters often necessitated base additives or HCl removal via sparging to prevent undesirable side products. By the 1930s, esterification of phosphoric acid with alcohols gained traction for monoalkyl phosphate production, though its utility was limited by the formation of polyphosphoric acids at elevated temperatures.
A pivotal advancement emerged with the oxidation of phosphite esters, a pathway leveraging the inherent reactivity of P(III) centers. While not widely adopted industrially, this method laid the groundwork for specialized laboratory techniques, including the Atherton-Todd reaction. First reported in the mid-20th century, this reaction enabled the conversion of dialkyl phosphites to phosphoryl chlorides, which subsequently react with alcohols or amines to yield organophosphates.
DFP inhibits AChE by phosphorylating the catalytic serine residue (Ser203 in human AChE) within the enzyme’s active site. Unlike chiral organophosphates such as sarin or VX, which exhibit enantiomer-specific toxicity due to asymmetric phosphorus centers, DFP’s symmetrical diethyl groups render it achiral [1] [3]. This structural symmetry eliminates stereochemical variability in its inhibitory activity, contrasting sharply with nerve agents whose toxicities depend on the S~P~-enantiomer’s preferential binding to AChE [1]. For instance, wild-type phosphotriesterase (PTE) hydrolyzes R~P~-enantiomers of chiral organophosphates 10^2–10^5× faster than their S~P~-counterparts [1], but such stereoselectivity is irrelevant for DFP due to its lack of chiral centers.
The absence of stereochemical complexity simplifies DFP’s interaction with AChE. Crystallographic studies of AChE bound to fluorophosphates reveal that the enzyme’s catalytic triad (Ser203-His447-Glu334) positions the serine nucleophile for in-line attack on DFP’s phosphorus atom [5]. The diethyl groups occupy hydrophobic pockets adjacent to the active site, while the fluorine leaving group stabilizes the transition state through electron withdrawal [2]. This mechanism, devoid of enantiomeric discrimination, ensures uniform inhibition kinetics across DFP batches, a feature exploited in experimental models of cholinergic dysfunction [3].
The phosphorylation of AChE by DFP follows a biphasic mechanism characterized by rapid initial binding and slower aging (dealkylation). Stopped-flow kinetic analyses reveal a second-order rate constant (k~2~) of ~1.5 × 10^5 M^−1^min^−1^ for the formation of the phosphorylated enzyme intermediate [2]. Quantum mechanical/molecular mechanical (QM/MM) simulations illustrate that nucleophilic attack by Ser203 on DFP’s phosphorus proceeds via a pentavalent transition state, with simultaneous dissociation of the fluorine leaving group (Figure 1) [2]:
$$
\text{AChE-Ser203-OH + (EtO)}2\text{P(O)F} \rightarrow \text{AChE-Ser203-O-P(O)(OEt)}2 + \text{F}^-
$$
The rate-limiting step involves reorganization of the enzyme’s oxyanion hole to stabilize the transition state, a process facilitated by hydrogen bonding between the phosphoryl oxygen and Gly121 backbone amides [5]. Post-phosphorylation aging occurs via deethylation, yielding a monoethyl phosphate adduct resistant to reactivation by oximes. Time-resolved ^31^P NMR studies demonstrate that aging proceeds with a half-life of ~40 minutes at physiological pH, underscoring DFP’s persistence in biological systems [4].
DFP’s inhibition kinetics are modulated by ligands binding to AChE’s peripheral anionic site (PAS), a regulatory region distal to the active site. X-ray structures of AChE complexed with PAS ligands like gallamine reveal conformational shifts that propagate to the catalytic triad, altering substrate accessibility [5]. For example, PAS-bound propidium iodide reduces DFP’s phosphorylation rate by 60%, likely by sterically hindering DFP’s entry into the active-site gorge [5]. Conversely, fasciculin-2, a peptidic PAS ligand, accelerates aging by stabilizing the dealkylated phosphate adduct [5].
Allosteric effects extend beyond AChE to upstream cholinergic receptors. In vitro electrophysiological assays show that DFP-preincubated AChE fails to hydrolyze acetylcholine, leading to sustained activation of nicotinic receptors and calcium overload in neuronal cultures [3]. This interplay between enzymatic inhibition and receptor hyperactivation exemplifies DFP’s dual impact on cholinergic signaling.
The enzymatic hydrolysis of diethyl fluorophosphate and related organophosphorus compounds by diisopropylfluorophosphatase represents a critical mechanism for biological detoxification and environmental remediation [1]. Crystallographic studies of the enzyme from Loligo vulgaris have provided definitive structural evidence for the nucleophilic attack mechanism mediated by the aspartate 229 residue [2] [3].
High-resolution X-ray crystallographic analysis has revealed the precise molecular architecture of diisopropylfluorophosphatase, with structures solved at resolutions ranging from 0.85 Å to 1.8 Å [4] [5]. The overall protein structure adopts a six-bladed beta-propeller fold with two calcium ions positioned within a central water-filled tunnel [1] [4]. This structural framework provides the foundation for understanding the catalytic mechanism of organophosphate hydrolysis.
| PDB Code | Resolution (Å) | Crystallographic R-value (%) | Structure Type | Key Features |
|---|---|---|---|---|
| 1E1A | 1.8 | 17.6 | Native DFPase | First squid-type DFPase structure |
| 1PJX | 0.85 | 9.4 | Ultra-high resolution native | Highest resolution DFPase structure |
| 3HLI | Not specified | Not specified | Active site mutant | Reversed enantioselectivity mutant |
| 2IAW | Not specified | Not specified | N175D mutant | Calcium binding site mutant |
Neutron crystallography studies have provided unprecedented insight into the protonation states of active site residues, definitively establishing that aspartate 229 exists in its deprotonated form during catalysis [3] [6]. This finding supports the direct nucleophilic attack mechanism rather than metal-activated water hydrolysis [6]. The neutron structure determined at 2.2 Å resolution clearly demonstrates that the active-site water molecule W33 is present as water rather than hydroxide, eliminating the possibility of hydroxide-mediated nucleophilic attack [3] [6].
Quantum mechanical/molecular mechanical simulations have elucidated the detailed reaction pathway for aspartate 229 nucleophilic attack [2] [7]. The mechanism proceeds through nucleophilic attack by the deprotonated aspartate 229 on the phosphorus center of the substrate, forming a transient pentavalent intermediate [2]. This intermediate subsequently undergoes phosphorus-fluoride bond dissociation in the rate-limiting step, yielding a covalent phosphoacyl enzyme intermediate [2] [7].
The crystallographic evidence demonstrates that substrate binding occurs through direct coordination of the phosphoryl oxygen to the catalytic calcium ion [8]. Crystal structures of substrate analogues bound to the enzyme reveal minimal conformational changes upon binding, indicating a lock-and-key mechanism rather than induced fit [3] [8]. The substrate binding site is characterized by an elongated, primarily hydrophobic cleft that accommodates the organophosphate substrate through specific interactions with active site residues [1] [6].
Site-directed mutagenesis studies have confirmed the critical role of aspartate 229 in catalysis [8] [9]. Substitution of this residue with asparagine completely abolishes enzymatic activity, while maintaining the overall protein structure [8]. These findings, combined with isotopic labeling experiments demonstrating the formation of a phosphoenzyme intermediate, provide compelling evidence for the aspartate 229 nucleophilic attack mechanism [3] [8].
The catalytic mechanism of diisopropylfluorophosphatase from cephalopod species is fundamentally dependent on the coordination of two distinct calcium binding sites that work in concert to facilitate organophosphate hydrolysis [10] [11]. The enzyme contains two high-affinity calcium binding sites with markedly different functional roles and binding characteristics [11] [12].
The catalytic calcium ion, designated Ca1, is positioned at the base of the active site and directly participates in the hydrolytic mechanism [10] [11]. This lower-affinity calcium binding site exhibits dissociation constants of 21 nanomolar in the absence of salt and 840 nanomolar in the presence of 150 millimolar potassium chloride [11]. The catalytic calcium is coordinated by a specific arrangement of amino acid residues including aspartate 229, glutamate 21, asparagine 120, and asparagine 175 [10] [12].
| Calcium Ion | Location | Binding Affinity | Coordinating Residues | Function | Dissociation Rate (s⁻¹) |
|---|---|---|---|---|---|
| Ca1 (Catalytic) | Base of active site | Lower affinity (Kd ~21-840 nM) | Asp229, Glu21, Asn120, Asn175 | Catalytic activity | ~1.1 |
| Ca2 (Structural) | Center of protein tunnel | Higher affinity (Kd <5.3 nM) | Asp232, His274 | Structural stability | ~0.026 |
The structural calcium ion, Ca2, is located deeper within the central tunnel of the protein and serves primarily to maintain the structural integrity of the enzyme [10] [11]. This high-affinity binding site exhibits a dissociation constant of less than 5.3 nanomolar and is coordinated by aspartate 232 and histidine 274 [11] [12]. The structural calcium displays significantly slower dissociation kinetics compared to the catalytic calcium, with a dissociation rate constant of approximately 0.026 per second [11].
Stopped-flow experiments have revealed that calcium dissociation occurs in two distinct phases, corresponding to the release from the low-affinity and high-affinity sites respectively [11]. The dissociation rates are strongly temperature-dependent but independent of ionic strength, indicating that calcium release is coupled to conformational changes in the protein structure [11]. Removal of calcium from either binding site results in dramatic conformational changes that ultimately lead to enzyme inactivation and protein aggregation [11].
The catalytic triad function in cephalopod diisopropylfluorophosphatase involves a coordinated interaction between the catalytic calcium ion and specific amino acid residues [10] [8]. Mutagenesis studies of the calcium-coordinating residues have demonstrated that the precise electrostatic environment around the catalytic calcium is crucial for enzymatic activity [10] [8]. Double mutants designed to reorient the electrostatic environment, such as aspartate 229 to asparagine combined with asparagine 120 to aspartate, result in complete loss of enzymatic activity despite maintaining the calcium coordination geometry [8].
The importance of electrostatic topology in the calcium binding environment has been demonstrated through systematic mutagenesis of active site residues [10]. While at least two negatively charged side chains are required for calcium binding, the addition of a third negative charge significantly reduces catalytic activity [10]. Furthermore, the specific spatial arrangement of these charges within the binding site is critical for maintaining optimal enzymatic function [10].
The formation of phosphoenzyme intermediates during diisopropylfluorophosphatase-catalyzed hydrolysis of diethyl fluorophosphate represents a key mechanistic step that has been extensively characterized through biophysical and kinetic analyses [13] [6] [14]. The phosphoenzyme intermediate formation proceeds through a well-defined reaction pathway involving nucleophilic attack by aspartate 229 followed by phosphoryl transfer to form a covalent enzyme-substrate adduct [2] [3].
Kinetic analysis of diethyl fluorophosphate hydrolysis reveals optimal enzymatic activity under specific physicochemical conditions [9]. The enzyme exhibits maximal catalytic efficiency at pH values greater than or equal to 8.0, with optimal temperature conditions at 35 degrees Celsius and ionic strength of 500 millimolar sodium chloride [9]. Under these optimized conditions, the catalytic turnover number reaches a limiting value of 526 per second [9].
| Parameter | Value | Reference Conditions |
|---|---|---|
| Optimal pH | ≥8.0 | pH profile analysis |
| Optimal Temperature (°C) | 35 | Temperature optimization |
| Optimal Ionic Strength | 500 mM NaCl | Ionic strength study |
| Maximum kcat (s⁻¹) | 526 | Limiting kinetic conditions |
| Apparent pKa | 6.82 | pH-rate profile |
| ΔH ionization (kJ/mol) | 42 | Thermodynamic analysis |
| ΔS ionization (J/mol·K) | 9.8 | Thermodynamic analysis |
| Asp229 nucleophilic attack rate | Rate-limiting step | QM/MM simulations |
| P-F bond dissociation | Follows nucleophilic attack | Mechanistic studies |
The pH-rate profile for phosphoenzyme formation demonstrates that full catalytic activity requires the deprotonation of an ionizable group with an apparent dissociation constant of 6.82 [9]. Thermodynamic analysis of this ionization process reveals an enthalpy change of 42 kilojoules per mole and an entropy change of 9.8 joules per mole per Kelvin at 25 degrees Celsius [9]. These thermodynamic parameters are consistent with the deprotonation of aspartate 229, which serves as the nucleophile in the phosphoryl transfer reaction [9].
Isotopic labeling studies using oxygen-18 water have provided direct evidence for the formation of phosphoenzyme intermediates during catalysis [3] [15]. The incorporation of heavy oxygen into the reaction products demonstrates that water attack occurs at the phosphoenzyme intermediate rather than direct hydrolysis of the substrate [3]. This finding supports a two-step mechanism involving initial phosphoryl transfer to aspartate 229 followed by hydrolytic cleavage of the phosphoenzyme bond [3] [15].
Quantum mechanical/molecular mechanical simulations have elucidated the energetics and structural characteristics of phosphoenzyme intermediate formation [2] [7]. The reaction proceeds through formation of a pentavalent phosphorus intermediate with a shallow free energy basin corresponding to the Michaelis complex [2]. The nucleophilic attack by aspartate 229 occurs with the substrate phosphoryl oxygen maintaining close contact with the catalytic calcium ion throughout the reaction coordinate [2].
The phosphoenzyme intermediate is subsequently hydrolyzed through attack by an activated water molecule coordinated to the catalytic calcium [2] [7]. This water molecule donates a proton to aspartate 121 and then attacks the tetrahedral phosphoacyl intermediate to regenerate the free enzyme and liberate the phosphate product [7]. The overall reaction mechanism demonstrates remarkable efficiency, with the enzyme approaching diffusion-limited kinetics for optimal substrates [16].
Biophysical characterization using dynamic light scattering, circular dichroism spectroscopy, and fluorescence binding studies has revealed the conformational changes associated with phosphoenzyme formation [11]. The enzyme undergoes minimal structural perturbation during substrate binding and catalysis, consistent with the crystallographic evidence for a rigid active site environment [3] [11]. However, removal of the catalytic calcium results in significant conformational changes that prevent phosphoenzyme formation and lead to enzyme inactivation [11].
The enzymatic degradation of diethyl fluorophosphate and related organophosphorus compounds represents a promising approach for environmental bioremediation and detoxification applications [17] [18]. Diisopropylfluorophosphatase and related phosphotriesterases have emerged as valuable biocatalysts for the remediation of organophosphate-contaminated environments [17] [19].
| Application | Enzyme System | Target Substrates | Advantages |
|---|---|---|---|
| Environmental water treatment | Native DFPase | Organophosphate pesticides | Environmentally friendly |
| Soil decontamination | Engineered DFPase variants | Persistent organophosphates | In situ degradation |
| Chemical warfare agent degradation | Stereoisomer-selective mutants | Sarin, Soman, Cyclosarin | Enhanced detoxification |
| Pesticide bioremediation | Phosphotriesterase family | Paraoxon, Chlorpyrifos | Broad substrate range |
| Outer membrane vesicle encapsulation | OMV-encapsulated PTE | Chemical warfare simulants | Improved stability |
Enzymatic bioremediation offers significant advantages over traditional chemical remediation methods, including environmental compatibility, substrate specificity, and the potential for in situ treatment of contaminated sites [17] [18]. The biological nature of these catalysts ensures complete biodegradation without the accumulation of toxic intermediates or the requirement for harsh chemical conditions [17] [19].
Engineering efforts have focused on developing enhanced variants of diisopropylfluorophosphatase with improved catalytic properties and expanded substrate specificity [3] [14]. Rational design approaches based on structural and mechanistic insights have yielded mutant enzymes with enhanced stereoselectivity for the more toxic stereoisomers of organophosphorus nerve agents [3] [20]. These engineered variants demonstrate significantly improved detoxification capabilities compared to the wild-type enzyme [3] [20].